N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
CAS No.: 1421500-95-9
Cat. No.: VC11903332
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421500-95-9 |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H20N4O2S/c1-12-9-15(21-24-12)18(23)19-11-13-10-16(17-7-4-8-25-17)22(20-13)14-5-2-3-6-14/h4,7-10,14H,2-3,5-6,11H2,1H3,(H,19,23) |
| Standard InChI Key | AGNRLTCSMFUPRL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |
| Canonical SMILES | CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |
Introduction
Synthesis Pathway
Although direct synthesis data for this specific compound is unavailable in the provided sources, the general approach to synthesizing similar compounds involves:
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Formation of the Pyrazole Core: Cyclization reactions using hydrazines and 1,3-diketones or their equivalents.
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Attachment of the Thiophene Ring: Thiophene derivatives are often introduced via coupling reactions or as starting materials.
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Incorporation of the Oxazole Ring: Oxazole rings are typically synthesized through cyclodehydration of α-hydroxyketones with amides.
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Final Coupling: The carboxamide group is introduced via amidation reactions using carboxylic acid derivatives.
These steps are typically confirmed using spectroscopic techniques like NMR (proton and carbon), IR spectroscopy, and mass spectrometry.
Biological Activity
Compounds with similar structural motifs have been studied for various biological activities:
a) Potential Antifungal Activity
Thiophene-containing molecules are known for their antifungal properties. Pyrazole derivatives have also demonstrated activity against fungal pathogens like Fusarium graminearum and Botrytis cinerea .
c) Anticancer Potential
Heterocyclic compounds containing oxazole and pyrazole rings have shown promise in inhibiting tumor cell proliferation by targeting specific enzymes or DNA interactions .
d) Antimicrobial Applications
The presence of thiophene and oxazole rings enhances antimicrobial activity against resistant bacterial strains .
Spectroscopic Characterization
To confirm the structure of this compound, typical characterization methods include:
| Technique | Key Observations |
|---|---|
| 1H NMR | Signals corresponding to aromatic protons (thiophene), aliphatic protons (cyclopentyl), and amide NH. |
| 13C NMR | Peaks for carbon atoms in pyrazole, thiophene, oxazole, and carboxamide groups. |
| IR Spectroscopy | Characteristic bands for C=O (amide), C=N (heterocycles), and C-H stretching vibrations. |
| Mass Spectrometry | Molecular ion peak confirming molecular weight; fragmentation patterns revealing stability of substructures. |
Research Implications
The compound’s multi-functional structure makes it a versatile candidate for various pharmacological applications:
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Drug development targeting inflammatory diseases.
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Antifungal agents combating plant pathogens.
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Anticancer agents due to potential enzyme inhibition or DNA interaction.
Further studies such as molecular docking, in vitro assays, and toxicity profiling are essential to validate its therapeutic potential.
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